molecular formula C17H18N4O2S B5745241 N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE

Cat. No.: B5745241
M. Wt: 342.4 g/mol
InChI Key: VCRXZIDXPFASAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an isoxazole ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and chemical properties.

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-10-12(13(21-23-10)11-8-6-5-7-9-11)14(22)18-16-20-19-15(24-16)17(2,3)4/h5-9H,1-4H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRXZIDXPFASAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725682
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Chemical Reactions Analysis

Types of Reactions

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thiadiazole ring.

    Amines: From reduction of nitro groups.

    Substituted Isoxazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE is unique due to its combination of a thiadiazole ring and an isoxazole ring, which imparts distinct chemical and biological properties. This dual-ring structure is not commonly found in other similar compounds, making it a valuable molecule for diverse applications in research and industry .

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